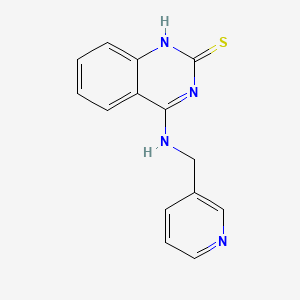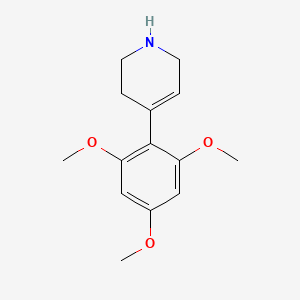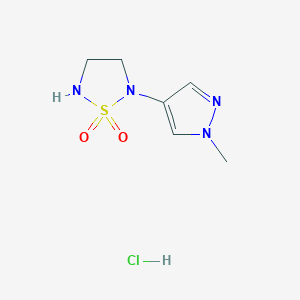
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-ylmethylamino and quinazoline are both important structures in medicinal chemistry. They are often found in bioactive compounds, including those with anticancer, antiviral, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or coupling reactions . The exact method would depend on the specific substituents and the desired product.Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography , NMR , and IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can affect the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to 4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione. For instance, studies have described the preparation of quinazoline derivatives through various chemical reactions, elucidating their molecular structure using spectroscopic methods like NMR, FT-IR, and mass spectrometry. These compounds have been evaluated for their potential biological activities, showcasing the importance of their structural integrity and the relevance of specific substituents on the quinazoline ring (Dilebo et al., 2021).
Biological Activities
The derivatives of quinazoline, including those structurally similar to this compound, have shown a range of biological activities. These include antimicrobial properties against various bacterial and fungal strains, showcasing their potential as therapeutic agents. For example, compounds have been identified with promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Dilebo et al., 2021). Other studies have focused on their anti-inflammatory, analgesic, and antioxidant properties, indicating their broad pharmacological applications (Fahmy et al., 2012).
Molecular Docking and QSAR Studies
Molecular docking and quantitative structure-activity relationship (QSAR) studies have been conducted to understand the interaction mechanisms of quinazoline derivatives with biological targets. These studies help in identifying key structural features necessary for biological activity, aiding in the design of more potent and selective compounds. For example, certain quinazoline derivatives have been explored for their potential to inhibit specific enzymes or receptors, with research detailing their binding affinities and modes of action (Buha et al., 2012).
Potential Therapeutic Applications
The therapeutic potential of quinazoline derivatives extends to various domains, including oncology, infectious diseases, and chronic conditions such as osteoarthritis. For instance, some derivatives have been investigated for their role in inhibiting tyrosine kinases, which are crucial in the pathogenesis of cancer. Others have been studied for their antioxidant properties, which could be beneficial in managing oxidative stress-related diseases (El-Gazzar et al., 2009).
Mecanismo De Acción
Target of Action
The compound “4-((pyridin-3-ylmethyl)amino)quinazoline-2(1H)-thione”, also known as “Oprea1_813331” or “4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione”, is a quinazoline derivative . Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . .
Mode of Action
Quinazoline derivatives have been reported to interact with various biological targets, leading to a range of biological activities
Biochemical Pathways
Quinazoline derivatives have been reported to affect a variety of biochemical pathways due to their broad range of medicinal activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Quinazoline derivatives have been reported to have a range of effects due to their broad spectrum of medicinal activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-12-6-2-1-5-11(12)13(18-14)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOOYYXSNRFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2818504.png)
![1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2818506.png)
![[4-[(4-Acetamidophenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2818507.png)
![N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2818508.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2818511.png)
![(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2818513.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2818520.png)
![3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B2818522.png)

![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2818524.png)
![1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B2818526.png)